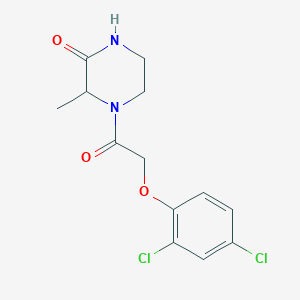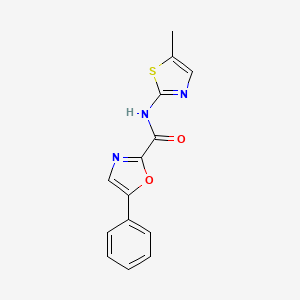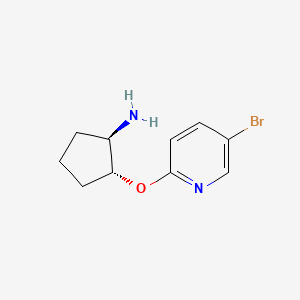
4-(2-(2,4-Dichlorophenoxy)acetyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Another study reported the synthesis of new compounds incorporating a 2,4-dichlorophenoxy nucleus .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2,4-Dichlorophenoxy acetic acid (2,4-D) has been used in various reactions and its degradation has been studied .Applications De Recherche Scientifique
Environmental Impact and Herbicide Action
Global Trends in 2,4-D Herbicide Toxicity Studies : A scientometric review analyzing global research trends on the toxicity and mutagenicity of 2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical related to the one , highlights its widespread use in agriculture and urban activities. This review emphasizes the need for future research to focus on molecular biology, especially gene expression, to assess exposure in humans or other vertebrates and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Herbicide and Plant Growth Regulator Research : Research on ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, a close derivative, shows that these compounds exhibit higher biological activity than the currently used herbicide (2,4-D salt) and plant growth regulator (CCC). This suggests potential for the development of more effective herbicides and plant growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
Molecular Action Mode of Herbicides
Mode of Action of 2,4-Dichlorophenoxyacetic Acid (2,4-D) : A study delves into the molecular action mode of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to 4-(2-(2,4-Dichlorophenoxy)acetyl)-3-methylpiperazin-2-one. It mimics natural auxin, affecting physiological processes, perception, and signal transduction under herbicide treatment, providing insights into how similar compounds could be designed or utilized in scientific research (Song, 2014).
Chemical Synthesis and Applications
Synthesis and Antibacterial Activities : The synthesis and testing of temafloxacin hydrochloride, a compound structurally related to the one , for its antibacterial activities highlight the importance of chemical synthesis in developing new antimicrobial agents. Although the primary focus is on temafloxacin, the methodologies and insights gained could be relevant for synthesizing and testing the biological activities of this compound derivatives (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).
Inhibition of Src Kinase Activity : Research on the optimization of 4-phenylamino-3-quinolinecarbonitriles, including analogues structurally similar to the compound , demonstrates their potential as potent inhibitors of Src kinase activity. This has implications for cancer treatment, showcasing the pharmaceutical applications of chemical compounds in targeting specific cellular enzymes (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound, is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
2,4-D is a synthetic plant hormone auxin . It usually serves as a supplement in plant cell culture media and as an active ingredient in herbicides . Its main function is to control root elongation and cell production by disrupting the actin cytoskeleton . As a herbicide, 2,4-D is colorless and odorless, widely used to control broadleaf weeds, woody plants, and aquatic plants .
Biochemical Pathways
2,4-D is absorbed by the leaf and transported to the plant’s meristematic tissues, where it causes uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and ultimately plant death . It usually acts as an ammonium salt .
Pharmacokinetics
The compound is practically insoluble in water and is considered relatively neutral . It is usually used in various herbicide products worldwide in nine different forms, typically in powder or liquid form .
Result of Action
The indiscriminate use of pesticides like 2,4-D can cause numerous damages to the environment . As a synthetic auxin, 2,4-D can inhibit DNA and protein synthesis, thereby preventing normal plant growth and development .
Action Environment
The compound shows degradation ability through soil and water microorganisms present . The environmental consequences of the extensive use of pesticides like 2,4-D are of grave concern . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .
Propriétés
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-8-13(19)16-4-5-17(8)12(18)7-20-11-3-2-9(14)6-10(11)15/h2-3,6,8H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFEGKRMWRZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)


![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)
